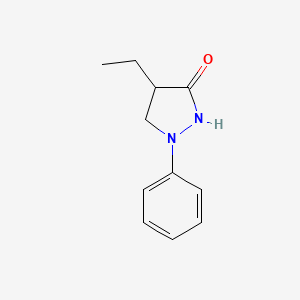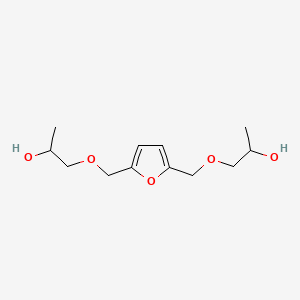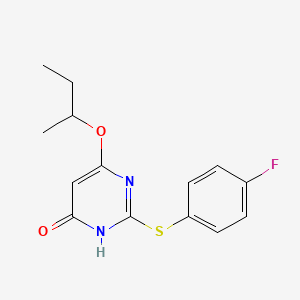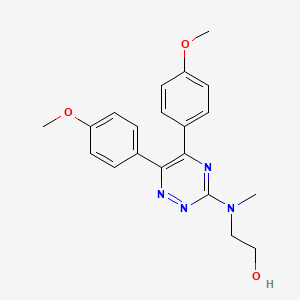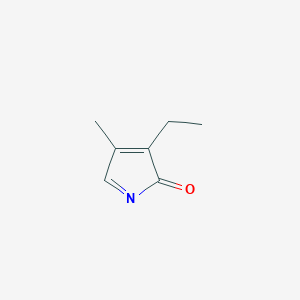
3-Ethyl-4-methyl-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered α,β-unsaturated lactam derivative with the chemical formula C7H11NO. This compound is known for its diverse applications in medicinal chemistry and other scientific fields . It is a yellow liquid with a characteristic odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methyl-2H-pyrrol-2-one can be synthesized using various starting materials and methods:
Allylamine via Palladium (II)-Assisted Cyclization: This method involves the cyclization of allylamine in the presence of palladium (II) as a catalyst.
4-Methoxybenzylamine via Ring-Closing Metathesis: This strategy employs 4-methoxybenzylamine and involves a ring-closing metathesis reaction.
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes that are practical and efficient. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-Ethyl-4-methyl-2H-pyrrol-2-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to glimepiride, it plays a role in modulating insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells . This interaction stimulates the release of insulin, thereby helping to regulate blood glucose levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-hydroxy-2-butenolide: A precursor in the synthesis of 3-Ethyl-4-methyl-2H-pyrrol-2-one.
Pyrrolidin-2-one: Another five-membered lactam with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents, such as glimepiride, highlights its significance in medicinal chemistry .
Propriétés
Numéro CAS |
115976-54-0 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3 |
Clé InChI |
KXEDFWBHZTXVCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



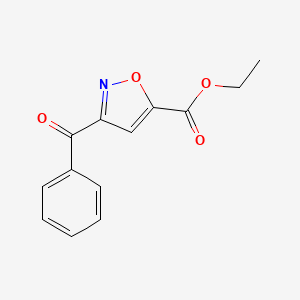
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)

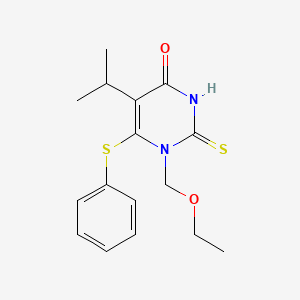
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)
